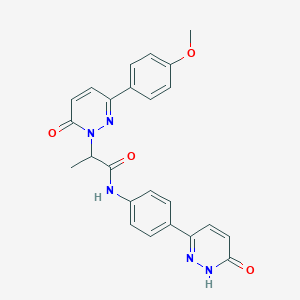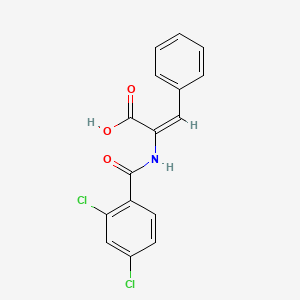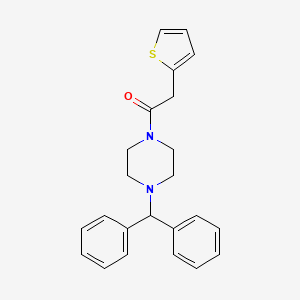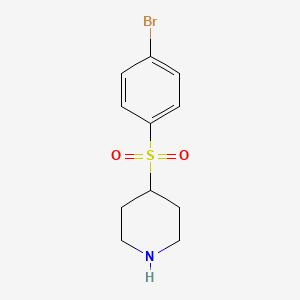
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol has been shown to have various biochemical and physiological effects. One study has shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth, while another study has shown that it has anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its antioxidant properties, which can be useful in the study of oxidative stress-related diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol. One direction is the further investigation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is the study of its potential as a treatment for oxidative stress-related diseases. Additionally, the development of more efficient synthesis methods for this compound may increase its availability for scientific research.
Métodos De Síntesis
The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol has been achieved through various methods. One method involves the reaction of 2-amino-4,5-diphenylpyrimidine with 5-bromo-2-hydroxyacetophenone in the presence of a base. Another method involves the reaction of 2-amino-4,5-diphenylpyrimidine with 5-chloro-2-hydroxyacetophenone in the presence of a base and a phase transfer catalyst. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol has been studied for its potential applications in scientific research. One study has shown that this compound has inhibitory effects on the growth of cancer cells. Another study has shown that this compound has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-(3-methylbut-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14(2)10-11-26-16-8-9-17(19(25)12-16)20-18(13-23-21(22)24-20)15-6-4-3-5-7-15/h3-10,12-13,25H,11H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRMNUKXSOXXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2783920.png)


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide](/img/structure/B2783926.png)
![1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2783927.png)


![N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2783931.png)
![2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2783932.png)
![2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid](/img/structure/B2783933.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783934.png)


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)